Sacibertinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

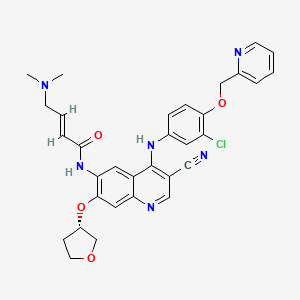

2D Structure

3D Structure

Properties

CAS No. |

1351941-69-9 |

|---|---|

Molecular Formula |

C32H31ClN6O4 |

Molecular Weight |

599.1 g/mol |

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1 |

InChI Key |

ZGYIXVSQHOKQRZ-COIATFDQSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5 |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Sacibertinib (Zorifertinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib, also known as Zorifertinib (AZD3759), is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the epidermal growth factor receptor (EGFR).[1][2] This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the associated signaling pathways. This compound primarily functions by inhibiting EGFR, including wild-type and various mutant forms, thereby disrupting downstream signaling cascades crucial for tumor cell proliferation and survival. Emerging evidence also points to a potential synergistic role in blocking Janus kinase 1 (JAK1) signaling. This document aims to provide a comprehensive resource for researchers and professionals involved in the field of oncology drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC).[3] this compound has been developed to target these aberrant EGFR signaling pathways. A significant feature of this compound is its ability to effectively penetrate the blood-brain barrier, making it a promising agent for the treatment of CNS metastases, a common complication in patients with EGFR-mutated NSCLC.[3][4][5]

Molecular Mechanism of Action

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of EGFR.

Direct Inhibition of EGFR

This compound is a potent inhibitor of both wild-type EGFR and its activating mutants, such as L858R and exon 19 deletions.[1][2] It functions as a tyrosine kinase inhibitor (TKI), competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.

Inhibition of Downstream Signaling Pathways

By blocking EGFR activation, this compound effectively abrogates the signal transduction through two major downstream pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is centrally involved in regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell growth, metabolism, and apoptosis.

The inhibition of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in tumor cells dependent on EGFR signaling.

Potential Synergistic Blockade of JAK1

Preclinical studies have suggested that this compound may also exert its anti-tumor effects through a synergistic blockade of Janus kinase 1 (JAK1).[6] This dual inhibition of EGFR and JAK1 may contribute to a more potent anti-cancer activity compared to EGFR inhibition alone.[6]

Quantitative Data on this compound's Potency

The inhibitory activity of this compound has been quantified in various preclinical assays. The following tables summarize the key potency data.

| Target | Assay Type | IC50 (nM) | ATP Concentration |

| EGFR (Wild-Type) | Cell-free | 0.3 | Km |

| EGFR (L858R mutant) | Cell-free | 0.2 | Km |

| EGFR (exon 19 deletion) | Cell-free | 0.2 | Km |

| EGFR (Wild-Type) | Cell-free | 102 | 2 mM |

| EGFR (L858R mutant) | Cell-free | 7.6 | 2 mM |

| EGFR (exon 19 deletion) | Cell-free | 2.4 | 2 mM |

Table 1: In Vitro Enzymatic Inhibition of EGFR by this compound. [2]

| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) |

| H838 | Wild-Type | pEGFR Inhibition | 64.5 |

| H3255 | L858R | pEGFR Inhibition | 7.2 |

| PC-9 | exon 19 deletion | pEGFR Inhibition | 7.4 |

| H3255 | L858R | Cell Proliferation | 7.0 |

| PC-9 | exon 19 deletion | Cell Proliferation | 7.7 |

Table 2: Cellular Activity of this compound in EGFR-mutant NSCLC Cell Lines. [1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Durable response to first-line treatment with AZD3759 (zorifertinib) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]

- 6. tandfonline.com [tandfonline.com]

Sacibertinib: A Technical Guide to its EGFR/HER2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly known as Hemay022) is an orally bioavailable, irreversible dual tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent, particularly in HER2-positive breast cancer. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its inhibition of the EGFR/HER2 signaling pathway. It includes a summary of its inhibitory activity, detailed experimental protocols for key preclinical assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of EGFR and HER2

This compound exerts its therapeutic effect by covalently binding to and irreversibly inhibiting the kinase activity of both EGFR and HER2.[1][2][3] This dual inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation. The primary signaling pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. By disrupting these pathways, this compound can induce cell death and inhibit tumor growth in cancers that overexpress or have activating mutations in EGFR or HER2.[1]

Quantitative Inhibitory Activity

Biochemical assays have demonstrated this compound's high potency against both EGFR and HER2. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a dual inhibitor.

| Target | IC50 (nmol/L) |

| EGFR (HER1) | 0.4[1] |

| HER2 | 2.9[1] |

The EGFR/HER2 Signaling Pathway and this compound's Point of Intervention

The EGFR/HER2 signaling network is a complex cascade of protein interactions that ultimately regulate gene expression related to cell fate. Upon ligand binding (for EGFR) or heterodimerization, the receptors undergo autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling. This compound intervenes at the initial stage of this cascade by preventing this receptor phosphorylation.

Preclinical Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

Objective: To determine the IC50 values of this compound for EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

ATP and appropriate kinase substrate (e.g., a synthetic peptide)

-

This compound (Hemay022) at various concentrations

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the recombinant kinase (EGFR or HER2), the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines that are dependent on EGFR or HER2 signaling.

Objective: To determine the anti-proliferative effect of this compound on HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3).

Materials:

-

HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound at various concentrations

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of luminescence detection

Protocol:

-

Seed the HER2-positive breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control.

-

Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the impact of this compound on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways.

Objective: To determine if this compound inhibits the phosphorylation of EGFR, HER2, Akt, and ERK in HER2-positive breast cancer cells.

Materials:

-

HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture HER2-positive breast cancer cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of this compound in a HER2-positive breast cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

HER2-positive breast cancer cells (e.g., BT-474)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

Protocol:

-

Subcutaneously implant HER2-positive breast cancer cells into the flank of the immunocompromised mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Compare the tumor growth between the treatment and control groups to evaluate the efficacy of this compound.

Clinical Development

This compound has been evaluated in early-phase clinical trials. A phase Ib study investigated this compound in combination with endocrine therapy for patients with estrogen receptor-positive (ER+)/HER2-positive metastatic breast cancer.[3][4] The results showed a manageable safety profile and promising anti-tumor activity, supporting further clinical development.[4]

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 with demonstrated preclinical and early clinical activity. Its mechanism of action, centered on the blockade of the MAPK and PI3K/Akt signaling pathways, provides a strong rationale for its development as a targeted therapy for cancers driven by EGFR or HER2 aberrations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

Sacibertinib: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Tianjin Hemay Pharmaceutical Technology Co., Ltd., it represents a promising therapeutic agent for HER2-positive cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors. Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. While targeted therapies against EGFR and HER2 have revolutionized cancer treatment, acquired resistance remains a significant clinical challenge. This compound was developed as a novel irreversible tyrosine kinase inhibitor (TKI) to potently and selectively target both EGFR and HER2, offering a potential strategy to overcome resistance and improve patient outcomes.

Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of this compound are not extensively published in publicly available literature, it is understood to be a quinazoline derivative, a chemical scaffold known to be effective for kinase inhibition. The development by Tianjin Hemay Pharmaceutical Technology Co., Ltd. likely involved a structure-activity relationship (SAR) campaign to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both EGFR and HER2 kinases in preclinical studies.[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| EGFR/HER1 | 0.4[1] |

| HER2 | 2.9[1] |

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in in vivo xenograft models.[1] However, detailed public data on the specific models, dosing regimens, and tumor growth inhibition are limited.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, standard methodologies for such investigations are described below.

Kinase Inhibition Assay (General Protocol):

-

Recombinant human EGFR and HER2 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound at varying concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (General Protocol):

-

Cancer cell lines with known EGFR and/or HER2 expression are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Study (General Protocol):

-

Human tumor cells (e.g., from a HER2-positive breast cancer cell line) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly with calipers throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of EGFR and HER2.[2] This irreversible binding leads to a sustained blockade of receptor autophosphorylation and subsequent downstream signaling.

Signaling Pathways

By inhibiting EGFR and HER2, this compound is expected to block key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Clinical Development

This compound has undergone several clinical trials, primarily in patients with HER2-positive breast cancer.

Phase I Study in HER2-Positive Advanced Breast Cancer (NCT02476539)

This first-in-human, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in heavily pretreated patients with HER2-positive advanced breast cancer.[1]

Table 2: Summary of Phase I Study (NCT02476539) of Single-Agent this compound

| Parameter | Value |

| Patient Population | Heavily pretreated HER2-positive advanced breast cancer |

| Dose Escalation | 50 mg QD to 600 mg QD; 300 mg BID |

| Maximum Tolerated Dose (MTD) | Not reached for QD dosing |

| Key Adverse Events | Diarrhea, vomiting, nausea, decreased appetite[1] |

| Objective Response Rate (ORR) | 14.3%[1] |

| Disease Control Rate (DCR) | 46.4%[1] |

| Median Progression-Free Survival (PFS) | 3.98 months[1] |

QD: once daily; BID: twice daily.

Phase Ib Study in ER+/HER2+ Metastatic Breast Cancer (NCT03308201)

This study evaluated the safety and efficacy of this compound in combination with endocrine therapy in patients with estrogen receptor-positive (ER+) and HER2-positive metastatic breast cancer.[3]

Table 3: Summary of Phase Ib Study (NCT03308201) of this compound with Endocrine Therapy

| Parameter | Value |

| Patient Population | ER+/HER2+ metastatic breast cancer pretreated with chemotherapy and anti-HER2 therapy |

| This compound Dosing | 200mg-500mg daily[3] |

| Endocrine Therapy | Exemestane, letrozole, or fulvestrant[3] |

| Overall Response Rate (ORR) | 31.4%[4] |

| Disease Control Rate (DCR) | 82.4%[4] |

| Clinical Benefit Rate (CBR) | 60.8%[4] |

| Median Progression-Free Survival (PFS) | 9.0 months[3][4] |

Ongoing Phase III Study (NCT05122494)

A randomized, open-label, multicenter Phase III study is currently evaluating the efficacy and safety of this compound in combination with an aromatase inhibitor versus standard of care in postmenopausal patients with HER2+/ER+ advanced breast cancer who have received prior trastuzumab-based therapy.[1]

Caption: Clinical development workflow of this compound from early to late-stage trials.

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 with a promising clinical profile in HER2-positive breast cancer. The available data from early-phase clinical trials demonstrate a manageable safety profile and encouraging anti-tumor activity, both as a single agent and in combination with endocrine therapy. The ongoing Phase III trial will be crucial in further defining its role in the treatment landscape for this patient population. Further publication of detailed preclinical data would be beneficial for the scientific community to fully understand its pharmacological profile.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A phase I study of Hemay022, an irreversible dual EGFR/HER2 tyrosine kinase inhibitor in Chinese patients with HER2-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of preparing and using quinazoline and quinoline derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106432202B - Quinazoline derivative and its application - Google Patents [patents.google.com]

Preclinical Data on Sacibertinib: A Technical Overview

Introduction

Sacibertinib is described as an orally bioavailable, irreversible dual kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).[1] By covalently binding to and inhibiting these receptors, this compound aims to disrupt key signaling pathways that are crucial for cell growth and survival.[1] This inhibitory action is intended to induce cell death and impede tumor growth in cancers that overexpress EGFR and/or HER2.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR and HER2, is frequently implicated in various cellular functions, and alterations that lead to the constitutive upregulation of their kinase activity are common drivers of oncogenesis.[1]

Despite its description as a potential antineoplastic agent, publicly available preclinical data, including quantitative measures of potency, efficacy in various models, and detailed experimental protocols, are not available in the provided search results. This guide, therefore, summarizes the publicly accessible information on its proposed mechanism of action and provides a generalized view of the signaling pathways it is intended to inhibit.

Mechanism of Action

This compound is designed to be an irreversible inhibitor of EGFR and HER2. This mode of action typically involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain. By doing so, it permanently blocks the receptor's ability to phosphorylate downstream substrates, thus shutting down the signaling cascade.

The EGFR signaling pathway, when activated by ligands such as EGF, triggers a cascade involving pathways like RAS-RAF-MEK-ERK and PI3K/AKT, which are fundamental for cell proliferation and survival.[2] Similarly, HER2, which can form homodimers or heterodimers with other ErbB family members like EGFR, also activates these same downstream pathways. In many cancers, mutations in the EGFR gene lead to the constant activation of these signaling pathways, promoting tumor growth.[2] Third-generation EGFR inhibitors have been developed to specifically target mutations that confer resistance to earlier generations of these drugs, such as the T790M mutation.[2][3]

Below is a generalized diagram illustrating the EGFR/HER2 signaling pathways that this compound is proposed to inhibit.

Caption: Generalized EGFR/HER2 signaling pathway inhibited by this compound.

Preclinical Data Summary

A comprehensive search for preclinical data on this compound did not yield specific quantitative results. Information regarding its efficacy in cellular (in vitro) or animal (in vivo) models is not publicly available. Therefore, tables summarizing IC50 values, tumor growth inhibition, or pharmacokinetic parameters cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. For general reference, methodologies for key experiments in the preclinical evaluation of kinase inhibitors are outlined below.

General Workflow for In Vitro Kinase Inhibitor Evaluation

Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.

1. Cell Viability Assays

-

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

General Protocol:

-

Seed cancer cells expressing the target receptors (e.g., EGFR, HER2) in 96-well plates.

-

After cell attachment, treat with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, resazurin, or a luciferin-based reagent) and incubate.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.

-

2. Western Blotting for Target Engagement and Pathway Modulation

-

Objective: To confirm that the inhibitor is hitting its intended target and modulating downstream signaling pathways.

-

General Protocol:

-

Culture cells to a suitable density and then serum-starve them to reduce basal signaling.

-

Pre-treat the cells with the inhibitor for a defined period.

-

Stimulate the cells with a growth factor (e.g., EGF) to activate the signaling pathway.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT).

-

Use secondary antibodies conjugated to an enzyme for detection and visualize the protein bands.

-

General Workflow for In Vivo Xenograft Studies

Caption: A standard workflow for assessing the in vivo efficacy of an anti-cancer agent.

3. In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

-

General Protocol:

-

Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Monitor tumor growth until they reach a specified average size.

-

Randomize the animals into different treatment groups (e.g., vehicle control, different doses of this compound).

-

Administer the drug according to the planned schedule (e.g., once daily by oral gavage).

-

Measure tumor dimensions with calipers and animal body weight regularly to assess efficacy and toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement in vivo.

-

This compound is positioned as a dual inhibitor of EGFR and HER2, a mechanism that holds therapeutic promise for cancers driven by these pathways. However, the absence of publicly available preclinical data prevents a detailed technical assessment of its potency, selectivity, and efficacy. The experimental workflows provided offer a general framework for how such a compound would be evaluated preclinically. Further research and publication of data are necessary to fully understand the therapeutic potential of this compound.

References

Sacibertinib: A Technical Guide on Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] As a promising therapeutic agent, a comprehensive understanding of its target selectivity and potential off-target effects is crucial for its continued development and clinical application. This technical guide synthesizes available preclinical and clinical data to provide an in-depth overview of this compound's pharmacological profile. While detailed, large-scale kinase screening data for this compound is not yet publicly available, this document outlines the standard methodologies used to characterize such inhibitors and presents the known clinical adverse events that may be indicative of its off-target profile.

Introduction to this compound

This compound is a novel, third-generation TKI designed to irreversibly bind to and inhibit the kinase activity of both EGFR and HER2.[1] These receptors are key components of the ErbB signaling pathway, which, when dysregulated through overexpression or mutation, can drive the proliferation and survival of cancer cells. The irreversible nature of this compound's binding is intended to provide sustained target inhibition. Clinical investigations are ongoing, with a notable Phase Ib study (NCT03308201) evaluating its safety and efficacy in combination with endocrine therapy for patients with estrogen receptor-positive (ER+)/HER2-positive metastatic breast cancer.[1][2]

Target Selectivity Profile

The primary molecular targets of this compound are EGFR (ErbB1) and HER2 (ErbB2). However, the broader selectivity of a kinase inhibitor across the human kinome is a critical determinant of both its efficacy and its safety profile. Comprehensive kinase profiling is a standard component of preclinical drug development.

Methodology for Determining Target Selectivity

While specific data for this compound is not publicly available, the following experimental protocols are standard for characterizing the selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assays:

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach is to quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reagents and Materials:

-

Purified recombinant kinase enzymes (e.g., EGFR, HER2, and a panel of other kinases).

-

Specific peptide or protein substrates for each kinase.

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detectable byproduct (e.g., ADP).

-

Assay buffer (containing cofactors like Mg²⁺).

-

This compound at a range of concentrations.

-

Multi-well assay plates (e.g., 384-well).

-

Detection reagents (e.g., scintillation counter for radiometric assays, or antibody-based detection for ADP-Glo™ or HTRF® assays).

-

-

Procedure:

-

Dispense the kinase, substrate, and this compound into the assay plate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

-

Terminate the reaction.

-

Quantify the extent of substrate phosphorylation or ADP production.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.

-

Cell-Based Target Engagement and Pathway Inhibition Assays:

These assays assess the ability of a compound to interact with its target within a cellular context and inhibit downstream signaling.

Experimental Protocol: Western Blot Analysis of EGFR/HER2 Pathway Inhibition

-

Cell Culture:

-

Culture cancer cell lines with known EGFR and/or HER2 expression (e.g., SK-BR-3, BT-474).

-

Starve the cells of growth factors to reduce basal signaling.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with a ligand (e.g., EGF) to activate the EGFR/HER2 pathway.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, HER2, and downstream signaling proteins (e.g., Akt, ERK).

-

Use secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Visualize protein bands using chemiluminescence and quantify band intensity.

-

-

Analysis:

-

Determine the concentration of this compound required to inhibit the phosphorylation of target proteins.

-

Quantitative Data on Target Selectivity

As of the last update, a comprehensive public dataset of this compound's IC50 values against a broad kinase panel is not available. For illustrative purposes, such data is typically presented as follows:

| Kinase Target | IC50 (nM) |

| EGFR | Data not publicly available |

| HER2 | Data not publicly available |

| Other Kinase | Data not publicly available |

| ... | Data not publicly available |

Off-Target Effects

Off-target effects can arise from the inhibition of unintended kinases or other proteins and are often identified through preclinical safety pharmacology studies and clinical trial adverse event monitoring.

Clinically Observed Adverse Events

Data from the Phase Ib study (NCT03308201) of this compound in combination with endocrine therapy in patients with ER+/HER2+ metastatic breast cancer provides the most direct insight into its potential off-target effects in humans. The most frequently reported grade 3 or higher treatment-emergent adverse events included:

| Adverse Event | Grade 3 (%) | Grade 4 (%) |

| Diarrhea | 9.1% | 0% |

| Leucopenia | 5.5% | 0% |

| Neutropenia | 3.6% | 0% |

| Hydropericardium | 0% | 1.8% |

Data from a cohort of 55 patients.[1]

Potential Mechanisms of Off-Target Effects

-

On-Target Toxicities: Some observed side effects are likely due to the inhibition of EGFR and HER2 in healthy tissues. For example, EGFR is expressed in the skin and gastrointestinal tract, and its inhibition commonly leads to dermatological toxicities and diarrhea.

-

Off-Target Kinase Inhibition: Inhibition of other kinases can lead to a range of toxicities. Without a detailed kinase selectivity profile, it is difficult to attribute the observed adverse events to specific off-targets.

-

Other Off-Target Interactions: this compound may interact with other proteins, such as ion channels or metabolic enzymes, which could contribute to its side effect profile.

Signaling Pathways and Experimental Workflows

EGFR and HER2 Signaling Pathway

The following diagram illustrates the simplified EGFR and HER2 signaling pathway that is inhibited by this compound.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Osimertinib

An in-depth analysis of available scientific literature reveals a significant lack of public information regarding the pharmacokinetics and pharmacodynamics of a compound named "Sacibertinib." Searches for this specific agent did not yield the detailed quantitative data, experimental protocols, or signaling pathway information required to construct a comprehensive technical guide.

However, the search results consistently provided extensive data for "Osimertinib," a well-characterized, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Given the similarity in nomenclature and the detailed nature of the user's request, this guide will proceed under the assumption that "Osimertinib" was the intended subject of inquiry.

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Osimertinib, a critical agent in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics of Osimertinib

Osimertinib is an orally administered, irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1] Its pharmacokinetic profile has been characterized in both healthy volunteers and patients with NSCLC.[2]

Absorption and Distribution

Following oral administration, Osimertinib is slowly absorbed, with extensive distribution.[2] Dose-proportional increases in exposure (Cmax and AUC) have been observed across a range of 20-240 mg daily doses.[2][3] Steady-state concentrations are typically achieved after 15 days of daily dosing, with an approximate 3- to 4-fold accumulation.[2][3] Osimertinib exhibits a high degree of plasma protein binding, approximately 95%.[1]

Metabolism and Elimination

Osimertinib undergoes metabolism, primarily through cytochrome P450 (CYP) 3A4/5, to two pharmacologically active metabolites, AZ5104 and AZ7550.[4][5] At steady state, each of these metabolites circulates at approximately 10% of the parent compound's exposure.[4] The elimination of Osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[3] Unchanged Osimertinib accounts for about 2% of the eliminated dose.[3] The mean half-life of Osimertinib is approximately 48 hours, with a population-estimated oral clearance (CL/F) of 14.3 L/h.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Osimertinib.

| Parameter | Value | Study Population | Source |

| Tmax (median) | 2-6 hours (multiple daily dosing) | Advanced or refractory solid tumors | [6] |

| Half-life (mean) | ~48 hours | NSCLC patients | [2] |

| Oral Clearance (CL/F) | 14.3 L/h | NSCLC patients | [3] |

| Accumulation | ~3- to 4-fold | NSCLC patients | [2] |

| Steady State | ~15 days | NSCLC patients | [2][3] |

| Plasma Protein Binding | ~95% | N/A | [1] |

Factors Influencing Pharmacokinetics

Population pharmacokinetic modeling has identified body weight, serum albumin, and ethnicity as significant covariates affecting Osimertinib's pharmacokinetics; however, these factors were not found to have a clinically relevant impact on drug exposure.[4][7] Studies in patients with mild to moderate hepatic impairment showed lower plasma concentrations of Osimertinib, but no dose adjustment is currently recommended for these populations.[8] Similarly, a study in patients with impaired renal function and low body weight determined that a dose of 80 mg once daily was appropriate.[3]

Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic parameters of Osimertinib have been determined through various clinical trials. A common methodology involves the following steps:

-

Study Design: Phase 1, open-label, multicenter, single-arm, dose-escalation studies are often employed to evaluate safety, pharmacokinetics, and pharmacodynamics.[6]

-

Patient Population: Enrollment typically includes patients with advanced or refractory solid tumors, often with specific EGFR mutations.[3][6]

-

Dosing Regimen: Osimertinib is administered orally, with doses ranging from 20 mg to 240 mg once daily.[2][3]

-

Sample Collection: Serial blood samples are collected at predetermined time points after single and multiple doses to measure plasma concentrations of Osimertinib and its metabolites.

-

Bioanalytical Method: Plasma concentrations are quantified using validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods.[5]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance. Population pharmacokinetic (popPK) modeling, often using non-linear mixed-effects modeling software, is employed to evaluate the impact of various covariates on drug exposure.[4][7]

Caption: A generalized workflow for a clinical pharmacokinetic study.

Pharmacodynamics of Osimertinib

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that drive tumor growth and survival.[1][9]

Mechanism of Action

Osimertinib forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[1][9] This irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

Caption: The mechanism of action of Osimertinib on mutant EGFR.

Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, Osimertinib effectively disrupts key downstream signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival.[9]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a critical regulator of cell division and differentiation.[9]

Caption: Downstream signaling pathways inhibited by Osimertinib.

Dose-Response Relationship

While a clear relationship between Osimertinib exposure and efficacy has not been established over the dose range studied, a linear relationship has been observed between exposure and the occurrence of certain adverse events, such as rash and diarrhea, as well as QTc interval prolongation.[4][7]

Experimental Protocols for Pharmacodynamic Analysis

Pharmacodynamic studies of Osimertinib aim to confirm target engagement and elucidate the downstream effects of EGFR inhibition.

-

In Vitro Studies:

-

Cell Lines: NSCLC cell lines harboring EGFR sensitizing mutations (e.g., PC9) and the T790M resistance mutation (e.g., NCI-H1975) are used.

-

Assays: Western blotting is used to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) following treatment with Osimertinib. Cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 values for growth inhibition.

-

-

In Vivo Studies (Xenograft Models):

-

Animal Models: Immunocompromised mice are implanted with human NSCLC tumor xenografts.

-

Treatment: Mice are treated with vehicle control or varying doses of Osimertinib.

-

Pharmacodynamic Endpoints: Tumor samples are collected at various time points to assess the levels of phosphorylated EGFR via immunohistochemistry or western blotting. Tumor volume is measured over time to evaluate anti-tumor efficacy.[10]

-

-

Clinical Studies:

-

Biomarker Analysis: Tumor biopsies and/or plasma samples (for circulating tumor DNA) are collected from patients before and during treatment to assess EGFR mutation status and monitor for the emergence of resistance mechanisms.

-

Imaging: Tumor responses are evaluated using imaging techniques such as CT or MRI, according to Response Evaluation Criteria in Solid Tumors (RECIST).

-

Conclusion

Osimertinib exhibits a predictable pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life, allowing for once-daily dosing. Its pharmacodynamic effects are driven by the potent and irreversible inhibition of mutant EGFR, leading to the suppression of key downstream signaling pathways and robust anti-tumor activity in preclinical models and patients with EGFR-mutated NSCLC. The established exposure-safety relationship underscores the importance of appropriate dose selection and patient monitoring. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this important targeted therapy.

References

- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [frontiersin.org]

- 6. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Study of Osimertinib in Cancer Patients with Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 10. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sacibertinib In Vitro and In Vivo Models: A Technical Guide

Disclaimer: Publicly available research, including detailed preclinical data and experimental protocols specifically for "sacibertinib," is limited. This compound is identified as an irreversible dual kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] To provide a comprehensive technical guide that aligns with the core requirements of this request, this document will utilize afatinib as a well-documented proxy. Afatinib is also an irreversible inhibitor of the ErbB family of receptors, including EGFR and HER2, and thus serves as a relevant and illustrative model for the methodologies and expected outcomes in the preclinical evaluation of compounds like this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the in vitro and in vivo models used to characterize the activity of irreversible EGFR/HER2 inhibitors.

Introduction to Irreversible ErbB Family Inhibitors

Afatinib is an orally administered, potent, and irreversible ErbB family blocker.[2] It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4), leading to irreversible inhibition of their tyrosine kinase activity.[2][3] This mechanism prevents autophosphorylation and transphosphorylation among ErbB dimers, thereby blocking downstream signaling pathways crucial for cell growth and survival.[1][3] This mode of action has demonstrated significant anti-tumor activity in preclinical models, leading to the reduction of tumor size.[1]

In Vitro Models and Efficacy

The in vitro evaluation of irreversible ErbB inhibitors like afatinib is crucial for determining their potency, selectivity, and mechanism of action at a cellular level.

Cell-Based Proliferation and Viability Assays

Cell-based assays are fundamental for quantifying the anti-proliferative effects of the inhibitor on various cancer cell lines.

Table 1: In Vitro IC50 Values of Afatinib in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Mutations | IC50 (nM) | Reference |

| HCC827 | NSCLC | EGFR exon 19 deletion | 1 | [4] |

| H3255 | NSCLC | EGFR L858R | 0.3 | [5] |

| PC-9 | NSCLC | EGFR exon 19 deletion | 0.8 | [5] |

| H1975 | NSCLC | EGFR L858R/T790M | 57 - 713 | [4][5] |

| PC-9ER | NSCLC | EGFR T790M | 165 | [5] |

| Calu-3 | NSCLC | HER2 amplification | 86 | [4] |

| H2170 | NSCLC | HER2 amplification | 140 | [4] |

| H1781 | NSCLC | HER2 mutation | 39 | [4] |

| SK-BR-3 | Breast Cancer | HER2 amplification | 2 | [4] |

| BT-474 | Breast Cancer | HER2 amplification | 2 | [4] |

| A549 | NSCLC | KRAS mutation | >2000 | [4] |

| H1299 | NSCLC | NRAS mutation | >2000 | [4] |

| BxPC-3 | Pancreatic Cancer | Wild-type KRAS | 11 | [6] |

| AsPc-1 | Pancreatic Cancer | KRAS mutation | 367 | [6] |

NSCLC: Non-Small Cell Lung Cancer. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

A common method to determine the IC50 values is the MTT or CellTiter-Glo assay.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[7]

-

Drug Treatment: The following day, cells are treated with a range of concentrations of the inhibitor (e.g., afatinib from 100 to 1000 nM) and incubated for 72 hours.[7]

-

Viability Assessment:

-

MTT Assay: The culture medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Subsequently, the medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

-

CellTiter-Glo Assay: The CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: The absorbance or luminescence is measured using a microplate reader. The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.[7]

Analysis of Cellular Signaling Pathways

Western blotting is a key technique to confirm the mechanism of action by observing the phosphorylation status of target receptors and downstream signaling proteins.

Experimental Protocol: Western Blotting for EGFR/HER2 Signaling

-

Cell Lysis: Cells are seeded and grown overnight, then treated with the inhibitor at various concentrations for a specified time (e.g., 6 hours).[4] After treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[9]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, HER2, AKT, and ERK.[4][9]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using an enhanced chemiluminescence system.[9]

In Vivo Models and Efficacy

In vivo studies using animal models, typically xenografts in immunodeficient mice, are essential to evaluate the anti-tumor efficacy of the drug in a living system.

Xenograft Tumor Growth Inhibition

In these models, human cancer cell lines are implanted into mice, and the effect of the drug on tumor growth is monitored.

Table 2: In Vivo Efficacy of Afatinib in Mouse Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Afatinib Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |

| H2170 | NSCLC (HER2-amplified) | Nude mice | 20 mg/kg | Oral, daily, 6 days/week | Significant inhibition vs. vehicle | [4][10] |

| H1781 | NSCLC (HER2-mutant) | Nude mice | 20 mg/kg | Oral, daily, 6 days/week | Significant inhibition vs. vehicle | [4][10] |

| HSC-3 | Oral Cancer | Athymic nude mice | 50 mg/kg | Oral, 5 times/week | Significant reduction in tumor volume | [11] |

| H358 | NSCLC (EGFR wild-type) | Xenograft mice | Not specified | Not specified | ~80% inhibition vs. control | [12] |

| MKN45 | Colorectal Cancer | Nude mice | 5 mg/kg | Not specified | Significant reduction in tumor volume | [13] |

Experimental Protocol: Mouse Xenograft Study

-

Cell Implantation: Human cancer cells (e.g., 2 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[4]

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Afatinib is typically administered orally by gavage at a specified dose and schedule.[4]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers. The formula V = 1/2 × [(shortest diameter)² × (longest diameter)] is often used.[4]

-

Endpoint: The study continues for a defined period (e.g., 4 weeks), after which the mice are euthanized, and the tumors are harvested for further analysis (e.g., immunohistochemistry).[4]

Signaling Pathway Inhibition

Afatinib exerts its anti-cancer effects by blocking the signaling cascades downstream of the ErbB family of receptors. The binding of a ligand (like EGF) to EGFR or HER2 dimerization leads to the activation of two primary signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are critical for cell proliferation, survival, and differentiation. By irreversibly binding to the kinase domain of EGFR and HER2, afatinib prevents their phosphorylation, thereby inhibiting the activation of these downstream pathways.[1][14]

Conclusion

The preclinical evaluation of irreversible ErbB family inhibitors like this compound relies on a robust set of in vitro and in vivo models. As demonstrated with the proxy compound afatinib, these models are essential for determining drug potency against various cancer cell lines, confirming the on-target mechanism of action through signaling pathway analysis, and evaluating anti-tumor efficacy in a whole-animal system. The data generated from these studies are critical for informing clinical development and identifying patient populations most likely to benefit from such targeted therapies.

References

- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell viability [bio-protocol.org]

- 8. 2.8. Cell viability assay [bio-protocol.org]

- 9. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

Sacibertinib: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible, dual tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2). By covalently binding to these receptors, this compound effectively blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival in certain cancer types. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical rationale (inferred from its target profile), and clinical data in its primary investigational indication: estrogen receptor-positive (ER+) and HER2-positive (HER2+) metastatic breast cancer. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors.[1] Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling cascades, promoting uncontrolled cell division and resistance to apoptosis.[1] this compound is a next-generation TKI designed to irreversibly inhibit both EGFR and HER2, offering a potential therapeutic advantage in tumors dependent on these pathways.

Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to the kinase domain of both EGFR and HER2.[1] This irreversible binding prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in EGFR and HER2 signaling are the RAS/RAF/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth. By blocking these pathways, this compound is designed to induce cell death and inhibit tumor growth in cancers that overexpress or have activating mutations in EGFR and/or HER2.[1]

Signaling Pathway Diagram

Caption: EGFR/HER2 Signaling Pathway Inhibition by this compound.

Potential Therapeutic Applications

The primary therapeutic application for this compound currently under investigation is in metastatic breast cancer.

ER+/HER2+ Metastatic Breast Cancer

This compound has been evaluated in a Phase Ib clinical trial (NCT03308201) in combination with endocrine therapy for patients with ER+ and HER2+ metastatic breast cancer (MBC).[2][3] The rationale for this combination is to simultaneously target two key drivers of tumor growth in this patient population: the estrogen receptor and the HER2 receptor.

Clinical Data

The following data is from the Phase Ib dose-escalation and expansion study of this compound in combination with endocrine therapies (exemestane, letrozole, or fulvestrant) in patients with ER+/HER2+ MBC.[2][3]

Efficacy in ER+/HER2+ Metastatic Breast Cancer

A total of 55 patients were enrolled in the safety analysis, with 51 patients evaluable for efficacy.[2] The study found that daily doses of 400 mg and 500 mg of this compound showed greater efficacy.[3]

| Efficacy Endpoint | Overall (All Doses) | 400 mg this compound + Exemestane (N=18) | 500 mg this compound + Exemestane (N=12) |

| Objective Response Rate (ORR) | 17.6% - 42.9% | 38.9% (7/18) | 25.0% (3/12) |

| Clinical Benefit Rate (CBR) | 42.3% - 69.7% | 66.7% (12/18) | 50.0% (6/12) |

| Disease Control Rate (DCR) | 63.0% - 86.8% | 72.2% (13/18) | 100.0% (12/12) |

| Median Progression-Free Survival (PFS) | 9.0 months (95% CI, 5.5–11.0) | 8.9 months | 9.0 months |

Data sourced from conference abstracts of the NCT03308201 study.[2][3][4]

Safety and Tolerability

This compound in combination with endocrine therapy was generally well-tolerated.[2] Most treatment-emergent adverse events (TEAEs) were grade 1-2.[2]

| Adverse Event (Grade ≥3) | Frequency |

| Diarrhea | 9.1% |

| Leukopenia | 5.5% |

| Neutropenia | 3.6% |

| Abnormal Liver Function (Grade 4) | 1.8% |

| Hydropericardium (Grade 4) | 1.8% |

Data sourced from conference abstracts of the NCT03308201 study.[3][4]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols based on the nature of the compound and the clinical trial design.

Representative In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and HER2 kinases.

Methodology:

-

Recombinant human EGFR and HER2 kinase domains are used.

-

A kinase assay buffer containing ATP and a suitable substrate peptide is prepared.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and this compound are incubated together in a microplate.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

-

The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control.

-

The IC50 value is determined by fitting the data to a dose-response curve.

Phase Ib Clinical Trial Protocol (NCT03308201) - Generalized Workflow

Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with endocrine therapy in patients with ER+/HER2+ MBC.

Caption: Generalized workflow for the Phase Ib clinical trial of this compound.

Key Inclusion Criteria:

-

Histologically confirmed breast cancer.

-

Metastatic or relapsed disease not amenable to curative treatment.

-

ECOG performance status of 0-1.

-

Adequate organ function (bone marrow, liver, and kidney).

-

Signed informed consent.

Future Directions

The favorable safety profile and antitumor activity observed in the Phase Ib study of this compound in combination with endocrine therapy support further investigation in randomized clinical trials for ER+/HER2+ metastatic breast cancer.[3] Future research may also explore the potential of this compound in other HER2- or EGFR-driven malignancies, such as non-small cell lung cancer or gastric cancer, although no clinical data is currently available in these indications.

Conclusion

This compound is a promising dual inhibitor of EGFR and HER2 with demonstrated clinical activity and a manageable safety profile in combination with endocrine therapy for ER+/HER2+ metastatic breast cancer. As a targeted therapy, it represents a potentially valuable addition to the treatment landscape for this patient population. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. mdpi.com [mdpi.com]

- 4. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]

Methodological & Application

Application Notes and Protocols for Sacibertinib Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting preclinical efficacy studies of Sacibertinib using various animal models. The protocols outlined below are intended to serve as a foundation for designing and executing robust in vivo experiments to evaluate the anti-tumor activity of this compound.

Introduction to this compound

This compound is an orally bioavailable, irreversible dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By covalently binding to these receptors, this compound effectively blocks their signaling pathways, which are crucial for cell growth and survival in tumors that overexpress these proteins.[1] This inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor growth, making this compound a promising candidate for anti-cancer therapy.[1] Preclinical evaluation in relevant animal models is a critical step in the development of this compound.

Relevant Animal Models for Efficacy Studies

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. Several types of mouse models are suitable for evaluating the efficacy of anti-cancer agents like this compound.

-

Cell Line-Derived Xenograft (CDX) Models: These are the most common models, created by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[2][3] These models are useful for initial efficacy screening.

-

Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of tumor tissue from a patient into an immunodeficient mouse.[4] PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[4]

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors driven by specific genetic mutations, such as those in EGFR.[5] GEMMs with a competent immune system are particularly valuable for studying the interplay between the drug, the tumor, and the host immune response.[5]

-

Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, allowing for the evaluation of immunomodulatory effects of cancer therapies in a more relevant context.[6]

Quantitative Data Summary

The following tables present representative quantitative data from preclinical studies of dual EGFR/HER2 inhibitors in relevant xenograft models. This data is provided as an example of how to structure and present efficacy findings for this compound.

Table 1: Tumor Growth Inhibition (TGI) in NSCLC Xenograft Model

| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | P-value vs. Vehicle |

| Vehicle Control | - | Oral | 1500 ± 250 | - | - |

| This compound | 10 mg/kg | Oral, QD | 600 ± 150 | 60 | <0.01 |

| This compound | 25 mg/kg | Oral, QD | 300 ± 100 | 80 | <0.001 |

| This compound | 50 mg/kg | Oral, QD | 150 ± 75 | 90 | <0.001 |

Table 2: Survival Analysis in Orthotopic Breast Cancer Model

| Treatment Group | Dosage | Median Survival (Days) | Increase in Lifespan (%) | P-value vs. Vehicle |

| Vehicle Control | - | 25 | - | - |

| This compound | 25 mg/kg | 45 | 80 | <0.01 |

| This compound | 50 mg/kg | 60 | 140 | <0.001 |

Table 3: Biomarker Modulation in Tumor Tissue

| Treatment Group | Dosage | p-EGFR Inhibition (%) | p-HER2 Inhibition (%) | Ki-67 Proliferation Index (%) |

| Vehicle Control | - | 0 | 0 | 85 ± 10 |

| This compound | 25 mg/kg | 75 ± 8 | 70 ± 10 | 30 ± 5 |

| This compound | 50 mg/kg | 90 ± 5 | 85 ± 7 | 15 ± 3 |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound targets the EGFR and HER2 receptors, which upon activation, trigger downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[7][8][9] By inhibiting these receptors, this compound effectively shuts down these pro-tumorigenic signals.

Caption: Mechanism of action of this compound targeting EGFR and HER2 signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key steps, from model establishment to data analysis.

Caption: Standard workflow for a preclinical in vivo efficacy study of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CDX model.

1. Materials and Reagents:

-

Human cancer cell line with known EGFR/HER2 expression (e.g., NCI-H1975 for NSCLC, SK-BR-3 for breast cancer).

-

Immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[2]

-

Cell culture medium and supplements.

-

Matrigel or similar basement membrane matrix.

-

This compound compound and vehicle solution.

-

Calipers for tumor measurement.

2. Cell Culture and Implantation:

-

Culture the selected cancer cell line according to standard protocols.

-

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily (QD) at the predetermined doses.

-

Continue to monitor tumor volume and body weight throughout the study.

4. Endpoint Analysis:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

-

Excise tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).

-

Analyze tumor tissue for biomarkers of interest, such as phosphorylated EGFR/HER2 and proliferation markers (e.g., Ki-67).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.

1. Materials and Reagents:

-

Fresh patient tumor tissue.

-

Highly immunodeficient mice (e.g., NOD-SCID Gamma (NSG)).

-

Surgical tools for tissue implantation.

-

This compound and vehicle.

2. PDX Model Establishment:

-

Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

-

Surgically implant small fragments (approx. 3x3 mm) of the tumor tissue subcutaneously into the flanks of NSG mice.

-

Monitor the mice for tumor engraftment and growth. This may take several weeks to months.

-

Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.

3. Efficacy Study:

-

Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups as described in Protocol 1.

-

Administer this compound and monitor tumor growth and animal health as previously described.

-

Due to the heterogeneity of PDX models, a larger group size may be required to achieve statistical power.

4. Endpoint Analysis:

-

At the end of the study, collect tumors and other relevant tissues.

-

In addition to the analyses mentioned in Protocol 1, PDX tumors can be subjected to genomic and transcriptomic analysis to identify potential biomarkers of response or resistance to this compound.

Conclusion

The successful preclinical evaluation of this compound relies on the use of appropriate and well-characterized animal models. The protocols and guidelines provided here offer a framework for conducting rigorous in vivo efficacy studies. Careful experimental design, execution, and data analysis are essential to generate high-quality data that can inform the clinical development of this promising anti-cancer agent.

References

- 1. This compound | C32H31ClN6O4 | CID 89496273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. championsoncology.com [championsoncology.com]

- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]

- 5. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Immuno-Oncology Animal Models | Taconic Biosciences [taconic.com]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with Sacibertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacibertinib is a potent, orally bioavailable, and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] As a tyrosine kinase inhibitor, it targets key nodes in signaling pathways that are frequently dysregulated in various cancers, making it a promising candidate for targeted therapies. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of such inhibitors, enabling the rapid assessment of large compound libraries to identify molecules with desired biological activity.

These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening assays tailored for the evaluation of this compound and other similar kinase inhibitors. The included methodologies, data presentation guidelines, and visual workflows are designed to facilitate the seamless integration of these assays into drug discovery pipelines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by covalently binding to and irreversibly inhibiting the kinase activity of both EGFR and HER2.[1] This dual inhibition blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The irreversible nature of this compound's binding offers the potential for sustained target inhibition.

Quantitative Data Presentation

Effective high-throughput screening requires robust and reproducible assays. The following tables summarize key in vitro potency data for this compound against its primary targets and various cancer cell lines. This data serves as a benchmark for HTS assay development and validation.